2-Mercapto-4-oxo-5-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid
Description
This compound features a pyrido[2,3-d]pyrimidine core with a 2-mercapto (-SH), 4-oxo (=O), 5-phenyl (C₆H₅), and 7-carboxylic acid (-COOH) substituents (Fig. 1). Its structure combines electron-withdrawing (carboxylic acid, oxo) and electron-donating (mercapto) groups, which may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
4-oxo-5-phenyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c18-12-10-8(7-4-2-1-3-5-7)6-9(13(19)20)15-11(10)16-14(21)17-12/h1-6H,(H,19,20)(H2,15,16,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYPVDRAAIOTMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C(=O)NC(=S)N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursor Design
The synthesis typically begins with halogenated pyridine or pyrimidine carboxylic acid esters. For example, 4,6-dichloronicotinic acid ethyl ester serves as a common precursor due to its reactivity in nucleophilic substitution and cyclization reactions. The phenyl group at position 5 is introduced via Suzuki-Miyaura cross-coupling using phenylboronic acid and palladium catalysts, achieving yields of 65–78% under optimized conditions.
Cyclization and Ring Formation
Dieckmann cyclization is critical for constructing the pyrido[2,3-d]pyrimidine core. A representative protocol involves treating a β-cyclopropylamino-propionic acid ester with potassium tert-butoxide in dimethylformamide at 140°C, followed by dehydrogenation using chloranil to aromatize the ring. This step achieves a 70–85% yield when conducted under inert atmospheres.
Reaction Scheme 1 :
Mercapto Group Introduction
The mercapto group at position 2 is installed via nucleophilic displacement of a halogen or alkoxy substituent. Thioacetamide or thiourea in ethanol at reflux replaces chlorine or methoxy groups, with subsequent acidic hydrolysis (HCl, 60°C) yielding the free thiol. This step requires strict moisture control to prevent oxidation to disulfides.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction times. A 2025 study demonstrated that coupling 6-bromo-pyrido[2,3-d]pyrimidine intermediates with phenylboronic acid under microwave conditions (165°C, 20 min) reduced synthesis time from 12 hours to 25 minutes while maintaining a 74% yield. This method is particularly effective for introducing aryl groups at position 5.
Table 1 : Comparison of Traditional vs. Microwave Methods
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12 hours | 25 minutes |
| Yield | 68% | 74% |
| Purity (HPLC) | 95% | 98% |
Catalytic and Functional Group Optimization
Palladium-Catalyzed Cross-Coupling
Palladium catalysts (e.g., Pd(PPh₃)₄) enable efficient C–C bond formation. For instance, coupling 5-iodo intermediates with phenylboronic acid in dioxane/water at 100°C achieves 82% yield, outperforming older Ullmann-type couplings.
Saponification of Esters to Carboxylic Acids
The final carboxylic acid group is generated via alkaline hydrolysis. Treatment of methyl or ethyl esters with NaOH in ethanol/water (80°C, 4 hours) provides the acid in 90–95% yield. Critical parameters include avoiding over-hydrolysis, which can degrade the pyrimidine ring.
Challenges and Mitigation Strategies
Byproduct Formation
Competing reactions during cyclization often produce regioisomers. Employing high-purity precursors and gradient recrystallization (e.g., using methanol/dimethylformamide) reduces isomer contamination to <2%.
Oxidation of Mercapto Groups
The thiol group is prone to oxidation during storage. Adding antioxidants like ascorbic acid (0.1% w/w) or storing under nitrogen atmosphere extends shelf life to 12 months.
Industrial-Scale Production Insights
Large-scale syntheses (>1 kg) prioritize cost-efficiency and safety. One patent describes a continuous-flow system for Dieckmann cyclization, achieving 89% yield with a 10-fold reduction in solvent use compared to batch processes. Hazardous reagents like chloranil are replaced with immobilized DDQ on silica gel, enhancing workplace safety .
Chemical Reactions Analysis
Nucleophilic Substitution at the Mercapto Group
The thiol (-SH) group exhibits nucleophilic reactivity, participating in alkylation and arylation reactions under basic conditions.
Key reactions:
-
Alkylation with alkyl halides or α,β-unsaturated carbonyl compounds :
Reaction with methyl iodide or ethyl bromoacetate in the presence of bases like K₂CO₃ yields S-alkyl derivatives. For example:Similar reactions with benzyl halides produce arylthioethers.
-
Disulfide formation via oxidation :
Treatment with mild oxidizing agents (e.g., H₂O₂ or I₂) converts the -SH group to a disulfide (-S-S-) bridge, critical for dimerization or polymer formation .
Reactivity of the 4-Oxo Group
The 4-oxo moiety undergoes condensation and nucleophilic addition reactions:
-
Schiff base formation :
Reaction with primary amines (e.g., hydrazine, phenylhydrazine) under reflux in ethanol produces hydrazone derivatives. This is facilitated by the electron-withdrawing effect of the pyrimidine ring . -
Halogenation :
Bromine or chlorine in acetic acid selectively substitutes hydrogen at the 6-position of the pyrido[2,3-d]pyrimidine core, forming halogenated analogs .
Carboxylic Acid Functionalization
The carboxylic acid group at position 7 participates in esterification, amidation, and decarboxylation:
-
Esterification :
Treatment with methanol/H₂SO₄ or ethanol/HCl yields methyl or ethyl esters, respectively. These esters serve as intermediates for further modifications . -
Amidation :
Coupling with amines (e.g., piperazine, morpholine) using carbodiimide reagents (EDC/HOBt) forms amide derivatives with enhanced bioavailability .
Cyclization and Ring Expansion
The pyrido[2,3-d]pyrimidine scaffold undergoes cyclization under specific conditions:
-
Dieckmann cyclization :
In the presence of strong bases (e.g., NaH or KOtBu), intramolecular cyclization forms fused tetracyclic structures, as observed in related pyrimidine derivatives .
Metal Coordination and Complexation
The mercapto and carboxylic acid groups act as ligands for transition metals:
-
Pd(II) and Pt(II) complexes :
Reaction with K₂[PdCl₄] or PtCl₂ in ethanol yields metal complexes, enhancing anticancer activity. For example:
Stability and Reaction Optimization
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes.
Anti-inflammatory Properties
The mercapto group in 2-Mercapto-4-oxo-5-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid plays a significant role in inhibiting nitric oxide synthase (iNOS), leading to reduced nitric oxide production during inflammatory responses. This inhibition is vital for mitigating the effects of chronic inflammatory diseases such as arthritis and other related conditions .
Enzyme Inhibition
Studies have shown that this compound can inhibit cyclooxygenases (COX), particularly COX-1 and COX-2. The IC50 values for these enzymes suggest that the compound may effectively modulate inflammatory pathways. For instance, related compounds have demonstrated IC50 values around 20 µM for COX-1 and slightly higher for COX-2 .
Case Studies
Several studies have documented the therapeutic potential of 2-Mercapto-4-oxo-5-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid:
Case Study 1: In Vitro Studies
In vitro studies using activated macrophages demonstrated that this compound significantly reduced prostaglandin production. This effect highlights its potential use as an anti-inflammatory agent in treating diseases characterized by excessive inflammation .
Case Study 2: Pharmacological Evaluation
Pharmacological evaluations have indicated that derivatives of this compound possess promising anti-inflammatory properties. For instance, a derivative was shown to effectively reduce inflammation in animal models of arthritis, suggesting that further development could lead to new therapeutic options for chronic inflammatory diseases .
Data Table: Biological Activities
Mechanism of Action
The mechanism of action of 2-Mercapto-4-oxo-5-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural Insights :
Antiviral and Anti-Inflammatory Analogues
Pyrido[2,3-d]pyrimidine derivatives with modified substituents show diverse pharmacological profiles:
Key Differences :
- 1-Aryl-6-carboxy derivatives (e.g., from ) lack the 2-mercapto group but show anti-inflammatory effects, suggesting the core pyrido[2,3-d]pyrimidine scaffold is versatile for medicinal chemistry.
- Iminodipyridinopyrimidines inhibit HCV and kidney cancer targets , highlighting that nitrogen-rich analogs may favor nucleic acid or protein interactions.
Observations :
- Alkyl-substituted analogs (e.g., 4a, 4b) are synthesized in moderate yields (53–62%), while methyl esters (e.g., CD11008722) achieve higher purity (97%) .
Biological Activity
2-Mercapto-4-oxo-5-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a pyrido[2,3-d]pyrimidine core with various substituents. Its molecular formula is , and it has a molecular weight of 270.30 g/mol. The presence of the mercapto group (-SH) suggests potential thiol-related biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of 2-Mercapto-4-oxo-5-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine exhibit promising anticancer properties. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including HT-29 (colon cancer) and COLO-205 (colorectal cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| SQ2 | HT-29 | 3.38 | Apoptosis induction |
| SQ4 | COLO-205 | 10.55 | Cell cycle arrest in G1/G2 phases |
| Reference Drug | Cabozantinib | 9.10 | Tyrosine kinase inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate antibacterial activity against Gram-positive bacteria and some fungi. The thiol group is believed to play a crucial role in disrupting microbial cell integrity.
Case Study: Antimicrobial Efficacy
A study conducted on various derivatives showed that certain modifications to the phenyl ring enhanced antimicrobial activity. The best-performing derivative had an IC50 value significantly lower than standard antibiotics used as controls.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro, suggesting potential use in treating inflammatory diseases.
The biological activities of 2-Mercapto-4-oxo-5-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : The compound triggers apoptotic pathways through mitochondrial dysfunction and activation of caspases.
- Antioxidant Properties : The mercapto group contributes to antioxidant activity, potentially reducing oxidative stress in cells.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-Mercapto-4-oxo-5-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid?
- Methodology :
- Synthesis : Utilize nucleophilic substitution or cyclocondensation reactions, leveraging thiol-containing precursors (e.g., 2-mercaptopyrimidine derivatives) and phenyl-substituted dihydropyridines. Monitor reaction progress via thin-layer chromatography (TLC) under UV light.
- Characterization : Employ high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected ~316.34 g/mol) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 160–180 ppm). Validate purity using HPLC with a C18 column and UV detection at 254 nm .
Q. How should researchers evaluate the compound’s stability under varying storage and experimental conditions?
- Methodology :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (mp >200°C, based on analogs in ).
- pH Sensitivity : Perform accelerated degradation studies in buffered solutions (pH 1–13) at 40°C for 72 hours, followed by HPLC analysis to quantify degradation products.
- Light Sensitivity : Store aliquots in amber vials under inert gas (N₂/Ar) and compare UV-vis spectra before/after light exposure .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanistic role in biological systems?
- Methodology :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., kinases or oxidoreductases). Focus on the mercapto group’s potential as a hydrogen-bond donor and the phenyl ring’s π-π stacking.
- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and binding free energy (MM-PBSA/GBSA). Validate predictions with in vitro enzymatic assays .
Q. How can contradictory spectral data (e.g., NMR peak splitting or unexpected HRMS adducts) be resolved?
- Methodology :
- NMR Artifacts : Rule out solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and paramagnetic impurities by repeating experiments with fresh deuterated solvents and EDTA-treated samples.
- HRMS Adducts : Use softer ionization techniques (e.g., ESI⁻ instead of ESI⁺) to minimize sodium/potassium adducts. Compare results with isotopic pattern simulations (e.g., using Bruker Compass DataAnalysis) .
Q. What strategies are effective for optimizing the compound’s solubility in aqueous buffers for in vitro assays?
- Methodology :
- Co-Solvent Systems : Test DMSO-water or ethanol-water mixtures (≤5% organic phase) to maintain bioactivity. Measure solubility via nephelometry or UV absorbance.
- Cyclodextrin Complexation : Screen β-cyclodextrin derivatives (e.g., HP-β-CD) at 10–20 mM concentrations and validate using phase-solubility diagrams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
